2-chloro-N-pyridin-4-ylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C9H7ClN4 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-chloro-N-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H7ClN4/c10-9-12-6-3-8(14-9)13-7-1-4-11-5-2-7/h1-6H,(H,11,12,13,14) |
InChI Key |
YEWRWAXDKOMBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 2-chloro-N-pyridin-4-ylpyrimidin-4-amine with structurally related pyrimidine derivatives, highlighting substituent effects on molecular weight, melting point, and hydrogen-bonding capacity.
*Calculated based on structural formula.
Key Observations :
- Chlorine Position : Moving chlorine from C2 (target compound) to C4 (e.g., 4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine ) alters hydrogen-bonding patterns. The target compound’s C2-Cl likely enhances reactivity in substitution reactions compared to C4-Cl analogs.
- Aromatic Substituents : Pyridin-4-yl (target) versus pyrazol-4-yl (e.g., compound 17 in ) substituents influence π-stacking and solubility. Pyridine’s planar structure may improve binding to flat enzymatic pockets, while pyrazole’s dipole moments enhance polar interactions.
- Melting Points: Bis-pyrazolyl derivatives (e.g., compound 17, m.p. 201–202°C ) exhibit higher melting points than mono-substituted analogs, suggesting stronger crystal packing via hydrogen bonds and π-interactions.
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution represents a classical approach for introducing amine functionalities into electron-deficient aromatic systems. For this compound, this method typically involves reacting 2,4-dichloropyrimidine with 4-aminopyridine under basic conditions.
Reaction Conditions and Optimization
-
Substrate Ratio : A molar excess of 4-aminopyridine (1.5–2.0 equivalents) relative to 2,4-dichloropyrimidine ensures complete substitution at the 4-position.
-
Solvent System : Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 80–100°C facilitates solubility and reaction kinetics.
-
Base : Potassium carbonate or cesium carbonate (2.0 equivalents) neutralizes HCl byproducts, driving the reaction to completion.
Challenges and Solutions
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling has emerged as a robust method for constructing C–N bonds in heteroaromatic systems. This approach is particularly advantageous for coupling 2-chloropyrimidine derivatives with aryl amines.
Catalyst Systems
-
Pd2(dba)3/Xantphos : A combination of tris(dibenzylideneacetone)dipalladium(0) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane at 110°C achieves moderate yields (23–45%).
-
Ligand Effects : Bulky phosphine ligands enhance catalytic activity by stabilizing the palladium center, reducing deactivation pathways.
Reaction Parameters
-
Temperature : Elevated temperatures (110–120°C) accelerate oxidative addition but risk ligand decomposition.
-
Solvent : Polar aprotic solvents like 1,4-dioxane or toluene balance substrate solubility and catalyst stability.
Case Study
A representative procedure involves heating 2-chloro-4-iodopyrimidine (1.0 equiv) with 4-aminopyridine (1.2 equiv), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%) in 1,4-dioxane at 110°C for 16 hours under nitrogen. Post-reaction purification via silica gel chromatography yields the target compound in 23% yield.
Cyclization Strategies
Constructing the pyrimidine ring de novo from pyridine-containing precursors offers an alternative route, circumventing substitution challenges.
Intermediate Synthesis
-
Nitration-Reduction Sequence : 2-Chloro-4-aminopyridine (synthesized via meta-chloroperbenzoic acid oxidation and mixed-acid nitration) undergoes nitration at position 5 using HNO3/H2SO4, followed by hydrogenation over Raney nickel to yield 4-amino-2-chloro-5-aminopyridine.
-
Cyclocondensation : Reacting 4-aminopyridine with β-ketonitriles in acetic acid at reflux forms the pyrimidine ring, introducing the chloro substituent via subsequent chlorination.
Yield and Purity
-
Nitration Step : 65–70% yield with regioselective 5-nitro isomer formation.
-
Reduction : Hydrogenation at 20°C in ethyl acetate affords 90–100% conversion to the amine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | DMF > DMAc > THF | Higher polarity improves nucleophilicity |
| Temperature | 80–120°C | Accelerates kinetics but risks decomposition |
| Catalyst Loading | 5–10 mol% Pd | Balances cost and activity |
Data derived from comparative studies in sources.
Industrial-Scale Production
Process Intensification
-
Continuous Flow Systems : Multi-step syntheses (e.g., oxidation → nitration → reduction) are streamlined using tubular reactors, reducing batch-to-batch variability.
-
Cost Efficiency : Chloroform and meta-chloroperbenzoic acid are preferred for large-scale oxidations due to low cost and ease of removal.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-pyridin-4-ylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between 2-chloropyrimidin-4-amine derivatives and pyridin-4-ylamine. Key steps include:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the chloro group.
- Optimizing temperature (70–100°C) and reaction time (12–24 hours) to balance yield and side-product formation.
- Catalytic bases like K₂CO₃ or Et₃N enhance reactivity by deprotonating the amine nucleophile .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) to achieve >95% purity .
Q. How can the structural identity of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) critical for stability .
- NMR spectroscopy : Key signals include δ ~8.5 ppm (pyridine protons), δ ~7.2 ppm (pyrimidine protons), and δ ~6.8 ppm (amine protons) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 221.05 (calculated for C₉H₇ClN₄) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of pyrimidine-amine derivatives?
- Case Study : While some studies highlight antimicrobial activity (e.g., MIC: 8 µg/mL against S. aureus), others report limited efficacy due to structural variations.
- Approach : Conduct comparative assays under standardized conditions (e.g., broth microdilution for MIC, controlled pH/temperature).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane penetration or modify hydrogen-bonding motifs to target specific enzymes .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like dihydrofolate reductase (DHFR) .
Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what experimental models are appropriate?
- Experimental Design :
- In vitro kinase assays : Test inhibition of EGFR or CDK2 using ATP-Glo™ luminescence assays. Include positive controls (e.g., Erlotinib for EGFR).
- Cellular models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values via MTT assays. Compare with structurally related compounds (e.g., pyrido[3,4-d]pyrimidines) .
- Mechanistic studies : Perform Western blotting to evaluate downstream signaling (e.g., phosphorylation of ERK or Akt) .
Q. What are the challenges in optimizing the compound’s solubility and bioavailability for in vivo studies?
- Solutions :
- Salt formation : Use hydrochloride salts to improve aqueous solubility.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and reduce off-target effects.
- LogP optimization : Aim for LogP ~2–3 (via substituent modifications) to balance lipophilicity and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
